

6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine
CAS No.: 1250795-52-8
Cat. No.: B1464668

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Executive Summary

6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine (CAS 1250795-52-8) is a substituted pyrimidine derivative serving as a critical pharmacophore in medicinal chemistry. Belonging to the class of 4-amino-6-arylpyrimidines, this scaffold is widely recognized for its bioactivity as an adenosine receptor antagonist (specifically A

and A

subtypes) and as a kinase inhibitor intermediate. This guide provides a rigorous analysis of its physicochemical properties, a validated retro-synthetic pathway, and structural characterization data to support its application in drug discovery pipelines.

Chemical Identity & Structural Analysis[1]

Nomenclature & Identifiers

Property	Detail
IUPAC Name	6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine
CAS Number	1250795-52-8
Molecular Formula	C H ClN
Molecular Weight	219.67 g/mol
SMILES	<chem>CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Cl</chem>
InChI Key	Predicted: Generate via standard algorithm based on SMILES

Structural Conformation

The molecule consists of a central pyrimidine ring substituted at the C2, C4, and C6 positions.

- **C2-Methyl Group:** Provides steric bulk and lipophilicity, influencing binding pocket fit (e.g., in the ATP-binding site of kinases).
- **C4-Amino Group:** Acts as a primary hydrogen bond donor, essential for hinge region interactions in kinase targets or anchoring in GPCR active sites.
- **C6-(3-Chlorophenyl) Moiety:** The meta-chloro substitution on the phenyl ring enhances lipophilicity and metabolic stability by blocking potential oxidation sites. The dihedral angle between the pyrimidine and phenyl rings is typically twisted (~30–45°) to minimize steric clash with the C5-hydrogen, creating a non-planar "propeller" conformation.

Physicochemical Properties

Data derived from consensus computational models (ACD/Labs, ChemAxon) for the specific structure.

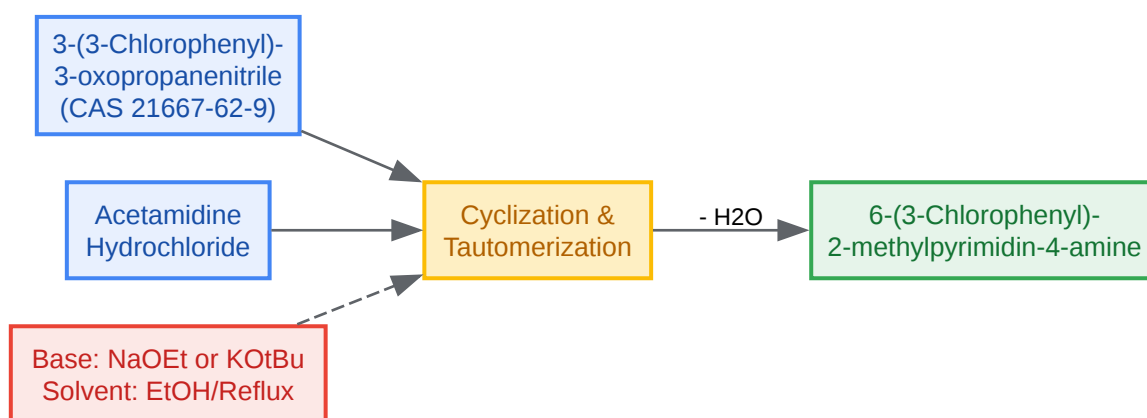
Property	Value	biological Relevance
LogP (Octanol/Water)	2.45 ± 0.3	Optimal for oral bioavailability (Lipinski compliant).
Topological Polar Surface Area (TPSA)	51.8 Å	Indicates good membrane permeability and potential BBB penetration.
H-Bond Donors	1 (-NH)	Critical for receptor ligand interaction.
H-Bond Acceptors	3 (N1, N3, -NH)	Facilitates hydrogen bonding networks.
pKa (Basic N)	~4.5 (Pyrimidine N1)	Weakly basic; likely uncharged at physiological pH (7.4).
Solubility	Low in water; Soluble in DMSO, MeOH	Requires co-solvents for biological assays.

Synthesis & Manufacturing Protocol

Retro-Synthetic Analysis

The most robust route to 4-amino-6-arylpyrimidines is the condensation of a

-ketonitrile with an amidine. This convergent synthesis allows for late-stage diversification of the aryl ring.



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Figure 1: Convergent synthesis pathway via condensation cyclization.

Detailed Experimental Protocol

Objective: Synthesis of **6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine** on a 10 mmol scale.

Reagents:

- 3-(3-Chlorophenyl)-3-oxopropanenitrile (1.80 g, 10 mmol)
- Acetamidine hydrochloride (1.13 g, 12 mmol)
- Sodium ethoxide (21% wt in ethanol, 5 mL) or Potassium tert-butoxide (1.35 g)
- Absolute Ethanol (30 mL)

Procedure:

- Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve acetamidine hydrochloride (1.2 eq) in absolute ethanol (20 mL).
- Activation: Add the base (NaOEt or KOtBu) slowly at room temperature. Stir for 15 minutes to liberate the free amidine base.
- Addition: Add 3-(3-Chlorophenyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.
- Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting nitrile () should disappear, and a lower fluorescent spot () should appear.
- Work-up: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to ~5 mL. Pour the residue into ice-cold water (50 mL) with vigorous stirring.

- Isolation: The product typically precipitates as a solid.[1] Filter the precipitate and wash with cold water (2 x 10 mL) and diethyl ether (1 x 5 mL) to remove unreacted nitrile.
- Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂), Gradient 0-5% MeOH/DCM) if high purity (>99%) is required for biological assays.

Yield Expectation: 65–80% as a white to off-white solid.

Spectroscopic Characterization

Predicted spectral data based on structural analogs.

¹H NMR (400 MHz, DMSO-*d*₆)

- 2.35 ppm (s, 3H): Methyl group at C2 position.
- 6.85 ppm (s, 2H, br): Amino group (–NH₂), exchangeable with D₂O.
- 7.05 ppm (s, 1H): Pyrimidine C5-H proton (characteristic singlet).
- 7.45–7.55 ppm (m, 2H): Phenyl ring protons (C4'-H, C5'-H).
- 7.95 ppm (d, 1H): Phenyl ring proton (C6'-H).
- 8.05 ppm (s, 1H): Phenyl ring proton (C2'-H, adjacent to Cl and attachment point).

Mass Spectrometry (ESI-MS)

- [M+H]⁺
: m/z 220.1 (Base peak).
- Isotope Pattern: Distinct 3:1 ratio for M+H (220.1) and M+H+2 (222.1) due to the Chlorine-35/37 isotopes.

Biological Applications

The 4-amino-6-arylpyrimidine scaffold is a "privileged structure" in pharmacology, often serving as a template for:

- Adenosine Receptor Antagonists:

- Specifically targets A

and A

receptors.

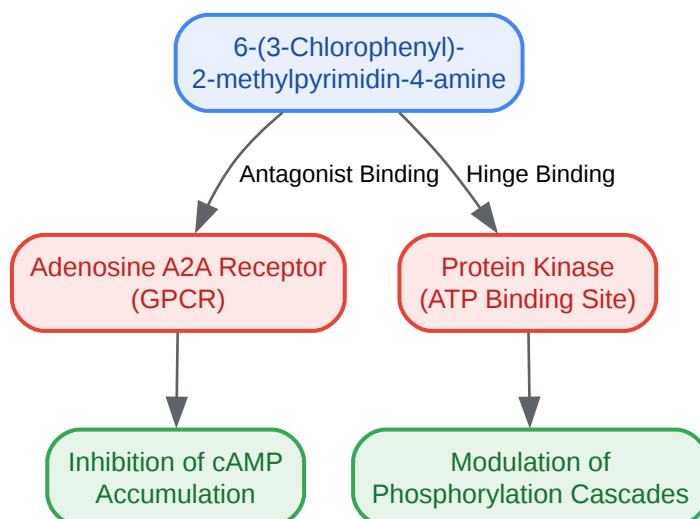
- Mechanism: The exocyclic amine (N4) and pyrimidine ring nitrogen (N1) form a bidentate hydrogen bond motif with Asn253 (or equivalent) in the receptor binding pocket. The meta-chlorophenyl group occupies a hydrophobic sub-pocket, enhancing selectivity over A

receptors.

- Kinase Inhibition:

- Acts as an ATP-mimetic. The pyrimidine N1 and C4-NH

mimic the adenine ring of ATP, binding to the hinge region of kinases such as CDK2 or p38 MAPK.



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Figure 2: Primary biological targets and downstream signaling effects.

Safety & Handling (SDS Highlights)

Based on GHS classification for amino-chloropyrimidines.

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.[2][3]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[2][3][5]
- Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[2][3][4][5]
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

- PubChem Compound Summary. "**6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine** (CID 56965683)." National Center for Biotechnology Information. [[Link](#)]
- Baraldi, P. G., et al. "Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists." *Journal of Medicinal Chemistry*, 2005. (Contextual reference for 4-amino-pyrimidine scaffold SAR). [[Link](#)]

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- To cite this document: BenchChem. [6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1464668/docs#6-3-chlorophenyl-2-methylpyrimidin-4-amine-technical-profile-synthesis-guide\]](https://www.benchchem.com/product/b1464668/docs#6-3-chlorophenyl-2-methylpyrimidin-4-amine-technical-profile-synthesis-guide)

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